7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-17-9-11-24(12-10-17)13-14-26-19-7-8-20-22(15-19)27-16-21(23(20)25)18-5-3-2-4-6-18/h2-8,15-17H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDXPLBIVRTXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one is a synthetic derivative belonging to the class of chromones, which have been studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromone backbone substituted with a phenyl group and an ethoxy group linked to a piperidine moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chromones have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study assessed the antiproliferative effects of chromone derivatives on human cancer cell lines, revealing IC50 values that suggest potent growth inhibition:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast) | 10.5 |
| This compound | HT29 (Colon) | 12.3 |
| This compound | A549 (Lung) | 15.0 |
These results suggest that this compound may serve as a potential lead in the development of new anticancer therapies.
The mechanism by which this compound exerts its effects appears to involve several pathways:
- Induction of Apoptosis : This compound has been shown to activate caspases, leading to programmed cell death in tumor cells.
- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from proliferating.
- Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cancer progression, such as p38 MAPK and others.
Anti-inflammatory Properties
In addition to its anticancer potential, the compound exhibits anti-inflammatory activity. Research has demonstrated that chromone derivatives can reduce pro-inflammatory cytokines and nitric oxide production in macrophages, suggesting a role in modulating inflammatory responses.
Antimicrobial Activity
Preliminary studies indicate that compounds within this structural class may possess antimicrobial properties. Testing against various bacterial strains has shown moderate to high inhibitory effects, making it a candidate for further exploration in infectious disease contexts.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of chromone derivatives:
- Study on MCF7 Cells : A study evaluated the effects of various chromone derivatives on MCF7 breast cancer cells, demonstrating that this compound significantly inhibited cell proliferation compared to control groups.
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers.
Comparison with Similar Compounds
Position 3 Modifications
Position 7 Modifications
- Piperidine vs. 1.2 µM for the target compound) .
- Acetylated Piperazine : Compound 18 (7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one) introduces a ketone and acetyl group, increasing molecular weight (436.46 g/mol vs. 377.45 g/mol) and altering pharmacokinetics .
Side Chain Variations
Cholinesterase Inhibition
- The target compound exhibits dual AChE/BuChE inhibition (IC₅₀: 1.2 µM and 2.5 µM, respectively), comparable to compound 10 (IC₅₀: 1.0 µM and 2.8 µM) but less potent than 14 (IC₅₀: 0.8 µM and 1.9 µM), likely due to the 4-hydroxyphenyl group’s polar interactions .
- Compound 18 shows reduced activity (IC₅₀: >10 µM), suggesting acetylpiperazine substituents may hinder enzyme binding .
Antipsychotic and Antianaphylactic Potential
- Abaperidone (FI-8602, ) incorporates a fluoro-benzisoxazolyl-piperidine group, demonstrating high 5-HT₂A/D₂ receptor affinity (Ki: <10 nM) for schizophrenia treatment, a profile distinct from the target compound’s cholinesterase focus .
- Benzo[d]thiazol-2-ylamino derivatives () target atypical antipsychotic receptors, leveraging aromatic stacking interactions absent in the target compound .
Physicochemical and Pharmacokinetic Comparisons
Preparation Methods
Chalcone Intermediate Synthesis
A condensation reaction between 2-hydroxyacetophenone and benzaldehyde derivatives forms the chalcone backbone. For example, heating 2-hydroxyacetophenone with benzaldehyde in ethanol under basic conditions (e.g., NaOH) yields (2E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
Reaction Conditions
Cyclization to 3-Phenyl-4H-chromen-4-one
The chalcone is treated with bromine in acetic acid to induce cyclization. Bromine acts as both an oxidizing and cyclizing agent, forming the chromenone core.
Optimization Notes
-
Excess bromine improves yield but requires careful quenching with sodium metabisulfite.
Introduction of the 7-Hydroxy Group
Regioselective Hydroxylation
Direct hydroxylation at position 7 is challenging. A practical approach involves demethylation of a methoxy precursor . For instance, treating 7-methoxy-3-phenyl-4H-chromen-4-one with boron tribromide (BBr₃) in dichloromethane selectively removes the methyl group.
Data Table: Demethylation Conditions
| Precursor | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 7-Methoxy-3-phenyl-4H-chromen-4-one | BBr₃ | CH₂Cl₂ | 0°C → RT | 85% |
Etherification with 2-(4-Methylpiperidin-1-yl)ethanol
Alkylation via Nucleophilic Substitution
The 7-hydroxy group reacts with 2-(4-methylpiperidin-1-yl)ethyl bromide under basic conditions. Potassium carbonate in acetone facilitates deprotonation and nucleophilic attack.
Reaction Protocol
-
Dissolve 7-hydroxy-3-phenyl-4H-chromen-4-one (1 eq) and 2-(4-methylpiperidin-1-yl)ethyl bromide (1.2 eq) in anhydrous acetone.
-
Add K₂CO₃ (2 eq) and reflux for 12–18 hours.
-
Filter, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield Optimization
-
Solvent: Acetone > DMF (reduces side reactions).
-
Base: K₂CO₃ > NaH (safer handling).
Alternative Convergent Synthesis
Preformation of the Piperidine-Ethoxy Side Chain
Synthesize 2-(4-methylpiperidin-1-yl)ethanol separately:
Mitsunobu Coupling
Couple 2-(4-methylpiperidin-1-yl)ethanol with 7-hydroxy-3-phenyl-4H-chromen-4-one using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
Advantages
Data Table: Mitsunobu vs. Alkylation
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Alkylation | K₂CO₃, acetone | 65% | 92% |
| Mitsunobu | DIAD, PPh₃, THF | 78% | 98% |
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
-
HPLC: >99% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the alkylation step reduces reaction time from 18 hours to 2 hours and improves yield to 82%.
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of 7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one?
Methodological Answer:
Synthesis optimization requires careful control of reaction parameters such as solvent choice, temperature, and catalyst presence. For example:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution during ether bond formation between the chromenone core and the piperidinyl-ethoxy substituent .
- Temperature Control : Reflux conditions (e.g., 78°C in ethanol) improve reaction rates but must avoid side reactions like over-oxidation of the chromenone core .
- Catalysts : DMAP (4-dimethylaminopyridine) can accelerate acylation or alkylation steps, as seen in related chromenone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
